1-Butylnaphthalene
Overview
Description
1-Butylnaphthalene is an organic compound with the molecular formula C₁₄H₁₆ . It is a derivative of naphthalene, where a butyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trifluoromethanesulfonic acid as a catalyst. This method provides high yields and selectivity for the desired product. The reaction conditions include maintaining a controlled temperature and pressure to optimize the conversion of naphthalene and butyl halides .
Chemical Reactions Analysis
Types of Reactions: 1-Butylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylnaphthoquinones.
Reduction: It can be reduced to form butylnaphthalenes with different degrees of hydrogenation.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: Butylnaphthoquinones.
Reduction: Various hydrogenated butylnaphthalenes.
Substitution: Nitrobutylnaphthalenes and sulfonated butylnaphthalenes.
Scientific Research Applications
1-Butylnaphthalene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-butylnaphthalene exerts its effects involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of butylnaphthoquinones. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form hydrogenated products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparison with Similar Compounds
- 1-Methylnaphthalene
- 1-Ethylnaphthalene
- 1-Propylnaphthalene
Comparison: 1-Butylnaphthalene is unique due to the length of its butyl side chain, which influences its physical and chemical properties. Compared to 1-methylnaphthalene, 1-ethylnaphthalene, and 1-propylnaphthalene, this compound has a higher molecular weight and different reactivity patterns in substitution and oxidation reactions. This uniqueness makes it particularly valuable in applications requiring specific thermal and oxidative stability .
Properties
IUPAC Name |
1-butylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSMJLDEFDWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075019 | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-89-5, 1634-09-9, 31711-50-9 | |
Record name | 1-n-Pentylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylnaphtalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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